molecular formula C16H16N2 B11703924 4-(5-Butylpyridin-2-yl)benzonitrile

4-(5-Butylpyridin-2-yl)benzonitrile

Cat. No.: B11703924
M. Wt: 236.31 g/mol
InChI Key: BKXSBLROUCJNHD-UHFFFAOYSA-N
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Description

4-(5-Butylpyridin-2-yl)benzonitrile is an organic compound that belongs to the class of benzonitriles It is characterized by the presence of a butyl-substituted pyridine ring attached to a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Butylpyridin-2-yl)benzonitrile can be achieved through several methods. One common approach involves the reaction of 5-butyl-2-chloropyridine with 4-cyanobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(5-Butylpyridin-2-yl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring and the benzonitrile moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can achieve reduction.

    Substitution: Halogenating agents, nucleophiles, and bases are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(5-Butylpyridin-2-yl)benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials and coatings

Mechanism of Action

The mechanism of action of 4-(5-Butylpyridin-2-yl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Pentylpyridin-2-yl)benzonitrile
  • 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile
  • 4-(Pyrrolidin-1-yl)benzonitrile

Uniqueness

4-(5-Butylpyridin-2-yl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the butyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and targets .

Properties

Molecular Formula

C16H16N2

Molecular Weight

236.31 g/mol

IUPAC Name

4-(5-butylpyridin-2-yl)benzonitrile

InChI

InChI=1S/C16H16N2/c1-2-3-4-14-7-10-16(18-12-14)15-8-5-13(11-17)6-9-15/h5-10,12H,2-4H2,1H3

InChI Key

BKXSBLROUCJNHD-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CN=C(C=C1)C2=CC=C(C=C2)C#N

Origin of Product

United States

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